![molecular formula C9H10O5 B7880261 4,7-Dimethoxy-1,3-benzodioxol-5-ol](/img/structure/B7880261.png)
4,7-Dimethoxy-1,3-benzodioxol-5-ol
Overview
Description
4,7-Dimethoxy-1,3-benzodioxol-5-ol is a useful research compound. Its molecular formula is C9H10O5 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Effects on Colon Cancer : A derivative of 4,7-Dimethoxy-1,3-benzodioxol-5-ol, known as apiole, showed significant antitumor effects against human colon cancer cells in vivo. This compound inhibited the growth of these cancer cells through the up-regulation of cell cycle regulators like p53, p21/Cip1, and p27/Kip1, along with a decrease in cyclins D1 and D3 expression. No toxicity was observed at various dosages in mice models (Wei et al., 2012).
Synthesis and Chemical Reactions : The chemical synthesis and reactions of this compound derivatives have been explored. One study detailed the preparation of these compounds and their reactions, contributing to the understanding of their chemical properties and potential applications in various fields (Daliacker et al., 1986).
Inhibition of Colorectal Carcinoma Cells : Research has indicated that certain derivatives of this compound can inhibit the proliferation of human colorectal carcinoma cells. The study highlighted the importance of the alkyl group chain length at the 5-position and found that the compound apiole exhibited potent inhibitory activity. The compound caused G0/G1 cell cycle arrest and induced apoptosis in cancer cells (Lien et al., 2011).
Anti-Inflammatory Properties : A study investigating a major benzenoid compound isolated from Antrodia camphorata, 4,7-dimethoxy-5-methyl-1,3-benzodioxole, found that it significantly decreases the production of pro-inflammatory molecules like nitric oxide, IL-1β, and TNF-α in certain cells. This suggests its potential as a treatment for inflammatory diseases (Shie et al., 2016).
properties
IUPAC Name |
4,7-dimethoxy-1,3-benzodioxol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-11-6-3-5(10)7(12-2)9-8(6)13-4-14-9/h3,10H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUASTOKPVAAGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)O)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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